molecular formula C10H14N4OS B8516779 2-[(1-methylcyclopropyl)amino]-4-methylsulfanylpyrimidine-5-carboxamide CAS No. 1403865-43-9

2-[(1-methylcyclopropyl)amino]-4-methylsulfanylpyrimidine-5-carboxamide

Cat. No.: B8516779
CAS No.: 1403865-43-9
M. Wt: 238.31 g/mol
InChI Key: YBISOWCBEWNFGI-UHFFFAOYSA-N
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Description

2-[(1-methylcyclopropyl)amino]-4-methylsulfanylpyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a methylthio group at the 4-position, a carboxamide group at the 5-position, and a 1-methylcyclopropylamino group at the 2-position. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methylcyclopropyl)amino]-4-methylsulfanylpyrimidine-5-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution using a suitable methylthiolating agent.

    Attachment of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using an appropriate amine and carboxylic acid derivative.

    Incorporation of the 1-Methylcyclopropylamino Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(1-methylcyclopropyl)amino]-4-methylsulfanylpyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

2-[(1-methylcyclopropyl)amino]-4-methylsulfanylpyrimidine-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1-methylcyclopropyl)amino]-4-methylsulfanylpyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(methylthio)pyrimidine-5-carboxamide: Similar structure but lacks the 1-methylcyclopropyl group.

    2-(Cyclopropylamino)-4-(methylthio)pyrimidine-5-carboxamide: Similar structure but has a cyclopropyl group instead of a 1-methylcyclopropyl group.

Uniqueness

2-[(1-methylcyclopropyl)amino]-4-methylsulfanylpyrimidine-5-carboxamide is unique due to the presence of the 1-methylcyclopropylamino group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1403865-43-9

Molecular Formula

C10H14N4OS

Molecular Weight

238.31 g/mol

IUPAC Name

2-[(1-methylcyclopropyl)amino]-4-methylsulfanylpyrimidine-5-carboxamide

InChI

InChI=1S/C10H14N4OS/c1-10(3-4-10)14-9-12-5-6(7(11)15)8(13-9)16-2/h5H,3-4H2,1-2H3,(H2,11,15)(H,12,13,14)

InChI Key

YBISOWCBEWNFGI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)NC2=NC=C(C(=N2)SC)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring solution of 2-(1-methylcyclopropylamino)-4-(methylthio)pyrimidine-5-carbonitrile (0.653 g, 2.96 mmol, synthesis described herein) in DMSO (8 mL) was added 6N aqueous sodium hydroxide (2.470 mL, 14.82 mmol) solution and 30% aqueous hydrogen peroxide solution (1.873 mL, 16.52 mmol) at 0° C. Then the mixture was stirred at 50° C. and for 20 minutes and was then diluted with 100 mL ethyl acetate and 30 mL water. The layers were separated and the aqueous layer was back extracted with 50 mL ethyl acetate. The combined ethyl acetate layers were dried over anhydrous magnesium sulfate, filtered and concentrated to solids that were dried in a vacuum oven at 45° C. to afford 2-(1-methylcyclopropylamino)-4-(methylthio)pyrimidine-5-carboxamide (305 mg, 1.280 mmol, 43.2% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 8.31-8.54 (m, 1H), 7.80-8.07 (m, 1H), 6.97-7.77 (m, 1H), 2.39 (br. s., 3H), 1.37 (s, 3H), 0.52-0.79 (m, 4H). MS (ESI) m/z 239.0 [M+1]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.47 mL
Type
reactant
Reaction Step Two
Quantity
1.873 mL
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

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